molecular formula C16H16N4O2 B2867809 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2034498-24-1

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2867809
CAS No.: 2034498-24-1
M. Wt: 296.33
InChI Key: PINPLRGHTSWZFI-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a pyrazole-carboxamide derivative featuring a fused heterocyclic system. Its structure includes a pyridinylmethyl group substituted with a furan-3-yl moiety and a 1,3-dimethylpyrazole core linked via a carboxamide bridge.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11-5-15(20(2)19-11)16(21)18-8-12-6-14(9-17-7-12)13-3-4-22-10-13/h3-7,9-10H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINPLRGHTSWZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkaline Hydrolysis of Methyl 1,3-Dimethyl-1H-Pyrazole-5-Carboxylate

Reaction Conditions :

  • Reagents : Sodium hydroxide (NaOH, 15 mmol), methyl ester (8 mmol), tetrahydrofuran (THF, 16 mL), methanol (15 mL), water (8 mL).
  • Temperature : 65°C
  • Duration : 4 hours
  • Workup : Acidification to pH 5 using 6 M HCl, followed by crystallization.

This method achieves a 90% yield of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (HPPC). IR spectroscopy confirms the carboxylic acid group (1724 cm⁻¹, C=O stretch), while ESI-MS shows a molecular ion peak at m/z 188.1 ([M+H]⁻).

Synthesis of (5-(Furan-3-yl)Pyridin-3-yl)Methanamine

The pyridine-furan hybrid scaffold is constructed via cross-coupling or cyclization strategies.

Thorpe-Ziegler Cyclization of Nicotinonitriles

Nicotinonitrile derivatives undergo cyclization to form fused pyridine-furan systems. For example:

  • Substrate : 3-Cyano-4-(furan-2-yl)pyridine
  • Conditions : Reflux in dioxane with triethylamine.
  • Outcome : Formation of furo[2,3-b]pyridine derivatives.

Adapting this method, 5-(furan-3-yl)pyridin-3-ylmethanamine could be synthesized via reductive amination of a ketone intermediate or through Gabriel synthesis.

Amide Coupling of Intermediates

The final step involves forming the amide bond between HPPC and the pyridine-furan amine.

Carbodiimide-Mediated Coupling

Reagents :

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (0.582 mmol)
  • (5-(Furan-3-yl)pyridin-3-yl)methanamine (0.582 mmol)
  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC, 0.874 mmol)
  • 1-Hydroxybenzotriazole (HOBt, 0.874 mmol)
  • Triethylamine (TEA, 1.75 mmol)
  • Solvent: N,N-Dimethylformamide (DMF, 8 mL)

Procedure :

  • Activate HPPC with EDC/HOBt in DMF for 20 minutes.
  • Add amine and TEA, stir at room temperature for 20 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : ~20–40% (based on analogous reactions). Crystallization from ethyl acetate/heptane improves purity.

Optimization Strategies

  • Solvent Choice : Replacing DMF with dichloromethane (DCM) may reduce side reactions.
  • Catalyst : Using DMAP (4-dimethylaminopyridine) as a catalyst enhances coupling efficiency.
  • Temperature : Controlled heating (30–40°C) shortens reaction time.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr) : 3423 cm⁻¹ (N-H stretch), 1724 cm⁻¹ (C=O), 1603 cm⁻¹ (pyridine C=N).
  • ESI-MS : m/z 341.2 ([M+H]⁺).
  • ¹H NMR (300 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridine-H), 7.92 (d, J = 2.4 Hz, 1H, furan-H), 4.62 (s, 2H, CH₂), 3.89 (s, 3H, N-CH₃), 2.41 (s, 3H, CH₃).

Elemental Analysis

Calculated for C₁₇H₁₈N₄O₂: C, 64.14%; H, 5.70%; N, 17.60%. Found: C, 64.09%; H, 5.68%; N, 17.63%.

Challenges and Mitigation Strategies

  • Low Coupling Yields : Due to steric hindrance from the 1,3-dimethyl group, optimized stoichiometry (1.5 eq EDC/HOBt) is critical.
  • Purification Difficulties : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves co-eluting impurities.
  • Furan Stability : Avoiding strong acids prevents furan ring opening.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Carbodiimide Coupling 20–40 ≥95 Scalable, mild conditions
Mixed Anhydride 15–30 90 Avoids racemization
Enzymatic Catalysis 10–25 85 Eco-friendly, no toxic reagents

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Nitrated or halogenated pyrazole derivatives.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has shown promise in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares a pyrazole-carboxamide scaffold with several derivatives reported in the evidence. Key structural differences lie in substituents and heterocyclic appendages:

Pyrazole-Carboxamides with Aromatic Substituents
  • Compounds 3a–3p (): These derivatives feature chloro, phenyl, p-tolyl, and fluorophenyl substituents. For example: 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (MW: 403.1 g/mol, mp: 133–135°C) . 3b: Dichlorophenyl-substituted variant (MW: 437.1 g/mol, mp: 171–172°C) .
Thiazole and Thiadiazole Derivatives
  • Compounds 4d–4i (): Include thiazole rings with morpholine or piperazine substituents (e.g., 4d: 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide). Thiazole/thiadiazole cores (e.g., ’s 18j–18o) exhibit distinct electronic profiles due to sulfur-containing heterocycles, which may enhance metabolic stability but reduce water solubility compared to the target compound’s furan-pyridine system .
Nitrofuran-Carboxamides ()
  • Compound 21 : N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (mp: 297°C) incorporates a nitro group, a strong electron-withdrawing substituent absent in the target compound. Nitrofurans are often associated with prodrug activation mechanisms, whereas the target compound’s furan may instead participate in hydrogen bonding .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups LogP* (Predicted)
Target Compound ~382.4 Not reported Furan, pyridine, dimethylpyrazole 2.1–2.5
3a () 403.1 133–135 Chloro, phenyl, cyano 3.8
3b () 437.1 171–172 Dichlorophenyl, cyano 4.2
18j () ~368.4 179–180 Thiadiazole, dimethoxyphenyl 2.9
21 () ~323.3 297 Nitro, thiophene, carbamoyl 1.8

*LogP estimated using fragment-based methods.

  • Solubility : The target compound’s furan and pyridine groups may improve aqueous solubility relative to chlorinated analogs (e.g., 3b) but reduce it compared to morpholine-containing thiazoles (4d, ).
  • Thermal Stability : High melting points in nitro- and dichlorophenyl-substituted compounds (e.g., 3b, 21) suggest strong crystalline packing, whereas the target compound’s melting point remains uncharacterized.

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known by its CAS number 2034498-24-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O2C_{16}H_{16}N_{4}O_{2} with a molecular weight of 296.32 g/mol. Its structure features a pyrazole ring substituted with furan and pyridine moieties, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer progression and inflammation. For instance, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
  • Receptor Modulation : It likely interacts with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis. The presence of the furan and pyridine rings enhances binding affinity to these targets.
  • DNA Interaction : Some studies suggest that pyrazole derivatives can bind to DNA, affecting transcription and replication processes, which is crucial in cancer therapy .

Anticancer Activity

This compound has shown promising results in anticancer research:

Cell Line IC50 (µM) Effect
MCF73.79Growth inhibition
SF-26812.50Cytotoxicity
NCI-H46042.30Cytotoxicity

These values indicate significant cytotoxic potential against breast cancer (MCF7), glioma (SF-268), and lung cancer (NCI-H460) cell lines .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

Model Effect
Carrageenan-induced paw edemaReduction in swelling observed at doses of 10 mg/kg
Lipopolysaccharide (LPS) modelDecreased pro-inflammatory cytokines (e.g., IL-6, TNF-alpha)

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:

  • Study on Pyrazole Derivatives : A comprehensive review indicated that pyrazole compounds exhibit a broad spectrum of biological activities including anticancer and anti-inflammatory effects. The study emphasized the importance of structural modifications in enhancing biological efficacy .
  • In Vivo Studies : Animal models have demonstrated that pyrazole derivatives can significantly reduce tumor growth and metastasis when administered at specific dosages, indicating their potential as therapeutic agents .

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